1-(3-Methylpyrazin-2-yl)piperidin-4-ol
Description
Academic Significance of Piperidine (B6355638) and Pyrazine (B50134) Core Structures in Medicinal Chemistry Research
The piperidine and pyrazine rings are fundamental scaffolds in the design and development of new drugs. nih.govarizona.edu Their unique structural and electronic properties contribute to their successful incorporation into a multitude of therapeutic agents.
The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural units in pharmaceuticals. nih.govencyclopedia.pub Its prevalence stems from its ability to introduce a basic nitrogen center, which can be crucial for receptor binding and can improve the pharmacokinetic properties of a drug candidate. researchgate.net The flexible, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimized interactions with biological targets. nih.gov This has led to the integration of the piperidine scaffold into drugs across numerous therapeutic areas. arizona.eduencyclopedia.pub
| Therapeutic Class | Example of Piperidine-Containing Drug |
| Antipsychotic | Haloperidol, Risperidone |
| Opioid Analgesic | Fentanyl, Meperidine |
| Antihistamine | Loratadine, Fexofenadine |
| Anticholinergic | Donepezil |
| Biological Activity | Example of Pyrazine-Containing Compound Class |
| Anticancer | Bortezomib (contains a pyrazine-like boronic acid) |
| Diuretic | Amiloride |
| Antitubercular | Pyrazinamide |
| Antiviral | Favipiravir |
The combination of a piperidine and a pyrazine ring within a single molecule, as seen in 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, presents an intriguing prospect for medicinal chemists. This hybrid structure could potentially leverage the beneficial properties of both heterocyclic systems, leading to novel compounds with unique biological activities.
Theoretical Frameworks for the Investigation of Novel Heterocyclic Compounds
The investigation of novel heterocyclic compounds like this compound is guided by several key theoretical frameworks that encompass both computational and experimental approaches. These frameworks are essential for predicting the properties of new molecules and for designing efficient synthetic routes.
Computational Chemistry and Molecular Modeling: In the initial stages of research, computational methods are often employed to predict the physicochemical properties, conformational preferences, and potential biological activities of a novel compound. nih.gov Techniques such as Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of the molecule. nih.gov Molecular docking simulations can be used to predict how the compound might interact with specific biological targets, such as enzymes or receptors, which can help to prioritize synthetic efforts. nih.gov
Structure-Activity Relationship (SAR) Studies: A fundamental concept in medicinal chemistry, SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. ijrpr.com For a compound like this compound, SAR studies would involve the synthesis of a series of analogues with systematic modifications to the pyrazine and piperidine rings. By comparing the biological activities of these analogues, researchers can identify key structural motifs responsible for a desired pharmacological effect. ijrpr.com
Synthetic Strategy and Method Development: The development of efficient and versatile synthetic routes is crucial for the exploration of novel heterocyclic compounds. frontiersin.org Researchers often draw upon established synthetic methodologies for constructing piperidine and pyrazine rings, while also seeking to develop new and improved methods. mdpi.com The choice of synthetic strategy can be influenced by factors such as the desired stereochemistry, the availability of starting materials, and the scalability of the reaction.
Current Academic Research Landscape Pertaining to this compound
A comprehensive review of the current academic literature reveals that the specific chemical compound This compound is not extensively studied. While its constituent parts, piperidine and pyrazine, are heavily researched, their specific combination in this particular arrangement has not been the focus of major research programs or numerous publications.
The existing research landscape is primarily characterized by the inclusion of this compound in chemical supplier catalogs and databases. This suggests that while the compound is synthetically accessible, it has not yet been identified as a lead compound or a molecule of significant interest in published medicinal chemistry research.
The lack of dedicated research on this compound presents both a challenge and an opportunity. The challenge lies in the absence of established biological data and a clear understanding of its pharmacological profile. However, this also signifies an open area for investigation. Given the well-documented importance of the piperidine and pyrazine scaffolds, it is plausible that this compound could serve as a valuable building block or starting point for the development of new bioactive molecules. Future research could focus on its synthesis, characterization, and screening against a variety of biological targets to uncover its potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylpyrazin-2-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)13-6-2-9(14)3-7-13/h4-5,9,14H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGGGKLXPOMHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 1 3 Methylpyrazin 2 Yl Piperidin 4 Ol
Strategic Approaches for the Synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol
The construction of the target molecule is most strategically achieved through the coupling of a pre-functionalized pyrazine (B50134) moiety with a piperidine (B6355638) ring. A common and direct pathway involves the nucleophilic aromatic substitution (SNAr) reaction between 2-halo-3-methylpyrazine (e.g., 2-chloro- or 2-bromo-3-methylpyrazine) and piperidin-4-ol.
Optimization of Reaction Pathways and Yields
The efficiency of the SNAr coupling reaction is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing product yield and purity. Key variables include the choice of solvent, base, reaction temperature, and the potential use of catalysts.
Research into the synthesis of related N-aryl piperidines demonstrates that a variety of conditions can be effective. researchgate.net For the synthesis of this compound, a systematic screening of conditions would be undertaken to identify the optimal pathway. For example, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (ACN) are typically employed to facilitate SNAr reactions. The choice of base is also critical, with common options including inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), or organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). nih.gov
An illustrative optimization study is presented in the table below.
Table 1: Illustrative Optimization of SNAr Coupling Conditions
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 80 | 12 | 65 |
| 2 | DMSO | K₂CO₃ | 80 | 12 | 72 |
| 3 | ACN | K₂CO₃ | 80 | 24 | 55 |
| 4 | DMSO | NaH | 25 | 6 | 78 |
| 5 | DMSO | DIPEA | 100 | 10 | 68 |
This table is for illustrative purposes and represents a typical optimization workflow.
Further yield improvement can be achieved by ensuring the purity of starting materials and by employing efficient purification techniques, such as flash column chromatography, to isolate the final product. nih.gov
Stereoselective Synthesis Techniques and Stereoisomer Separation
While this compound is an achiral molecule, the introduction of substituents on the piperidine or pyrazine rings can create stereocenters. The development of stereoselective synthetic methods is a key focus in modern organic chemistry to access specific stereoisomers, which often possess distinct biological activities. whiterose.ac.uk
Several strategies exist for the stereoselective synthesis of substituted piperidin-4-ol derivatives:
Substrate-Controlled Synthesis: Starting from an enantiomerically pure precursor, such as a chiral amino acid, allows for the construction of a chiral piperidine ring. whiterose.ac.uk
Chiral Auxiliary-Mediated Synthesis: The use of a temporary chiral auxiliary can direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed.
Asymmetric Catalysis: Metal catalysts (e.g., based on rhodium, palladium, or gold) paired with chiral ligands can catalyze enantioselective reactions, such as the hydrogenation of a pyridine (B92270) precursor or the cyclization of an acyclic amine. nih.govorganic-chemistry.org For instance, gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce substituted piperidin-4-ols with excellent diastereoselectivities. nih.gov
Should a racemic mixture of a chiral analog be synthesized, separation of the enantiomers is necessary. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and effective method for enantioseparation at an analytical and preparative scale. researchgate.net The choice of the chiral column and mobile phase is critical and often requires empirical screening for optimal resolution. researchgate.net
Green Chemistry Principles in the Synthesis of the Compound
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry can be applied to the synthesis of this compound in several ways:
Use of Greener Solvents: Conventional volatile organic compounds (VOCs) like DMF and DMSO can be replaced with more environmentally friendly alternatives. Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335) or glucose, have been successfully used as reaction media for the synthesis of piperidin-4-one derivatives, which are direct precursors to piperidin-4-ols. researchgate.netasianpubs.org These solvents are often biodegradable, non-toxic, and inexpensive. asianpubs.org
Catalysis: Utilizing catalytic rather than stoichiometric reagents reduces waste. For example, the reduction of a precursor like 1-(3-methylpyrazin-2-yl)piperidin-4-one to the desired alcohol can be achieved using catalytic hydrogenation with H₂ gas and a metal catalyst (e.g., Pd/C, PtO₂), which has high atom economy.
Systematic Derivatization Strategies for this compound Analogs
Systematic derivatization of a lead compound is a fundamental strategy in drug discovery to explore the structure-activity relationship (SAR). For this compound, both the piperidine and pyrazine rings offer opportunities for chemical modification.
Chemical Modifications of the Piperidine Ring System
The piperidine ring possesses a hydroxyl group at the 4-position, which is a prime site for functionalization.
Reactions at the Hydroxyl Group: The C4-OH group can be readily converted into other functional groups.
Esterification: Reaction with various acyl chlorides or carboxylic acids (under coupling conditions like DCC/DMAP) can generate a library of esters.
Etherification: Williamson ether synthesis with alkyl halides under basic conditions can produce a range of ethers.
Oxidation: Oxidation of the secondary alcohol to a ketone using reagents like PCC, Swern, or Dess-Martin oxidation yields 1-(3-methylpyrazin-2-yl)piperidin-4-one. This ketone is a versatile intermediate.
Reactions of the Intermediate Ketone: The 1-(3-methylpyrazin-2-yl)piperidin-4-one can be used to introduce diverse substituents at the C4 position.
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) installs an amino group. researchgate.net
Wittig Reaction: Conversion of the ketone to an alkene.
Grignard/Organolithium Addition: Addition of organometallic reagents to the carbonyl group generates tertiary alcohols with new carbon substituents at the C4-position.
Table 2: Representative Analogs via Piperidine Ring Modification
| Modification Site | Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|---|
| C4-OH | Esterification | Acetyl Chloride | -O-C(O)CH₃ |
| C4-OH | Etherification | Benzyl (B1604629) Bromide | -O-CH₂Ph |
| C4-OH | Oxidation | PCC | =O (Ketone) |
| C4=O (from oxidation) | Reductive Amination | Morpholine, NaBH(OAc)₃ | 4-Morpholinyl |
This table provides examples of potential derivatization strategies.
Structural Variations of the Pyrazine Moiety
The pyrazine ring can also be modified to produce a range of analogs, which can modulate the electronic and steric properties of the molecule. mdpi.com
Modification of the Methyl Group: The methyl group at the C3 position is a potential handle for functionalization, although it can be challenging. Free-radical bromination could introduce a bromo-methyl group, which can then be substituted by various nucleophiles.
Varying Pyrazine Substituents: A more straightforward approach is to begin the synthesis with differently substituted 2-chloropyrazines. This allows for the introduction of a wide variety of groups at positions 3, 5, or 6 of the pyrazine ring. For example, using 2-chloro-3,5-dimethylpyrazine (B41539) in the initial SNAr coupling would yield the corresponding dimethylated analog.
Pyrazine Ring Transformations: The pyrazine ring itself can undergo transformations. For example, N-oxidation of one or both nitrogen atoms using an oxidant like m-CPBA would form pyrazine-N-oxides. This modification significantly alters the electron distribution in the ring and can introduce new hydrogen-bonding capabilities. mdpi.com
Functionalization of the Hydroxyl Group
The hydroxyl moiety at the 4-position of the piperidine ring in this compound serves as a versatile functional handle for a variety of chemical transformations. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in medicinal chemistry and the development of novel compounds with tailored properties. The principal strategies for derivatizing this hydroxyl group include etherification, esterification, and carbamate (B1207046) formation.
Etherification
The conversion of the hydroxyl group to an ether linkage is a common strategy to introduce a wide range of lipophilic or functionalized side chains. Standard Williamson ether synthesis conditions are applicable, typically involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with a suitable alkyl halide or sulfonate.
A prevalent method involves the use of sodium hydride (NaH) as the base in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting alkoxide readily reacts with various electrophiles. For instance, reaction with substituted benzyl chlorides or other activated alkyl halides can proceed at room temperature or with gentle heating to afford the corresponding ether derivatives. In some cases, the addition of a phase-transfer catalyst like 15-crown-5 (B104581) can enhance the reaction rate and yield, particularly when dealing with less reactive halides.
Another effective method for ether synthesis is the Mitsunobu reaction. This reaction allows for the coupling of the piperidin-4-ol with a primary or secondary alcohol under mild, neutral conditions. The typical reagents for this transformation are triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is particularly advantageous for the synthesis of ethers from alcohols that are sensitive to basic conditions or are prone to elimination reactions.
The following table summarizes representative conditions for the etherification of piperidin-4-ol derivatives, which are applicable to this compound.
Table 1: Representative Etherification Methodologies
| Method | Reagents | Solvent | Temperature | Typical Substrates |
|---|---|---|---|---|
| Williamson Ether Synthesis | NaH, Alkyl Halide | THF or DMF | 0 °C to RT | Benzyl halides, alkyl bromides |
Esterification
Esterification of the 4-hydroxyl group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor and alter the electronic and pharmacokinetic properties of the parent molecule. The most direct method for ester formation is the reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base.
Commonly, a tertiary amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to scavenge the hydrochloric acid or carboxylic acid byproduct generated during the reaction. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or THF at room temperature. This method is efficient for a wide range of acylating agents, from simple aliphatic acyl chlorides to more complex aromatic and heteroaromatic variants.
Alternatively, coupling of a carboxylic acid with the piperidin-4-ol can be achieved using standard peptide coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (B28879) (DMAP), or uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base, facilitate the formation of the ester bond under mild conditions. This approach is particularly useful when the corresponding acyl chloride is unstable or not commercially available.
Table 2: Common Esterification Conditions
| Method | Reagents | Solvent | Base | Temperature |
|---|---|---|---|---|
| Acyl Chloride/Anhydride Method | Acyl Chloride or Anhydride | DCM or THF | Et₃N or DIPEA | 0 °C to RT |
| Carboxylic Acid Coupling | Carboxylic Acid, DCC, DMAP | DCM | - | RT |
Carbamate Formation
The formation of a carbamate linkage from the hydroxyl group is another important derivatization strategy, often employed to introduce a group that can participate in hydrogen bonding and enhance metabolic stability. Carbamates can be synthesized by reacting the piperidin-4-ol with an isocyanate or a carbamoyl (B1232498) chloride.
The reaction with an isocyanate is typically a straightforward addition reaction that may be conducted with or without a catalyst. In some cases, a mild base can be used to promote the reaction. This method allows for the introduction of a substituted amino group in a single step.
Alternatively, the hydroxyl group can be reacted with a carbamoyl chloride in the presence of a base like triethylamine or pyridine to yield the desired carbamate. Another approach involves a two-step procedure where the alcohol is first reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to form a chloroformate or an activated carbamate intermediate. This intermediate is then reacted with a primary or secondary amine to furnish the final carbamate product. This two-step process offers greater flexibility in the choice of the amine component.
Table 3: Synthetic Routes to Carbamate Derivatives
| Method | Reagents | Solvent | Base | Key Intermediate |
|---|---|---|---|---|
| Isocyanate Addition | R-N=C=O | THF or DCM | (Optional) Et₃N | - |
| Carbamoyl Chloride | R₂NCOCl | DCM or Pyridine | Pyridine or Et₃N | - |
| Two-Step (Phosgene) | Triphosgene, then Amine | Toluene, then DCM | Et₃N | Chloroformate |
Lack of Publicly Available Data for this compound Prevents In-Depth Biological Activity Profiling
A thorough review of publicly accessible scientific literature and databases reveals a significant absence of specific in vitro biological activity data for the chemical compound this compound. Consequently, a detailed and scientifically accurate article profiling its receptor binding, enzyme inhibition, and cellular effects, as per the requested structure, cannot be generated at this time.
The synthesis and biological evaluation of compounds containing pyrazine and piperidine moieties are areas of active scientific investigation, with various derivatives being explored for a wide range of pharmacological activities. Studies on related structures have revealed activities such as antagonism at chemokine, histamine (B1213489), and sigma receptors, as well as inhibitory effects on various enzymes and antimicrobial properties.
However, research detailing the specific interactions of this compound with biological targets is not available in the reviewed sources. This includes a lack of data for the following key areas:
Receptor Binding and Functional Assays: No ligand-binding studies detailing the affinity (e.g., Ki, IC50) of this compound for key biological receptors have been published.
Enzyme Inhibition and Activation: There are no accessible reports on the inhibitory or activation profile of this compound against specific enzymes.
Cellular Target Identification: Information from high-throughput screening campaigns to identify novel biological targets for this compound is not publicly documented.
Mechanistic Cellular Studies: There is no available research on the compound's effects on cellular signaling pathways, such as gene expression or protein phosphorylation, nor are there studies exploring its cellular uptake or intracellular localization.
Without primary research data, the creation of an authoritative article with the requisite detailed findings and data tables is not possible. The scientific community relies on published, peer-reviewed data to establish the biological profile of any given compound, and such data for this compound has not been identified.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Methylpyrazin 2 Yl Piperidin 4 Ol Derivatives
Computational Approaches to SAR Analysis for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol Scaffolds
Computational methods have become indispensable in modern drug discovery, offering rapid and cost-effective means to predict the biological activity of novel compounds and to understand their interactions with biological targets at a molecular level. For the this compound scaffold, various computational techniques can be employed to guide the design of new analogs with improved therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, 2D and 3D-QSAR models can be developed to predict the activity of new derivatives and to identify the key molecular descriptors that govern their potency.
While specific QSAR models for this compound are not extensively reported in the public domain, studies on related pyrazinylpiperidine and piperidinopyrimidine analogs targeting various enzymes and receptors provide valuable insights. For instance, QSAR modeling of piperidinopyrimidine analogs as inhibitors of oxidosqualene cyclase has highlighted the importance of steric, electronic, and hydrophobic properties in determining inhibitory activity. nih.gov These models, often developed using techniques like Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS), can achieve high predictive accuracy. nih.gov
For the this compound scaffold, a hypothetical QSAR study might involve the parameters outlined in the table below.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target protein. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP, Hydrophobic Surface Area | Influences membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Connectivity Indices | Encodes information about molecular branching and shape. |
The generated QSAR models, often visualized through contour maps, can guide the modification of the this compound structure, such as altering the substitution on the pyrazine (B50134) ring or the piperidine (B6355638) nitrogen, to enhance biological activity.
Molecular Docking and Molecular Dynamics Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding mode of this compound derivatives and for identifying key interactions with the amino acid residues of a proposed biological target. Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time.
Although specific biological targets for this compound are not definitively established in publicly available literature, related pyrazinylpiperidine scaffolds have been investigated as inhibitors of various kinases and other enzymes. For example, docking studies of pyrazolopyridine analogues have been performed against protein kinases, revealing key hydrogen bond interactions and hydrophobic contacts within the active site. nih.gov
A hypothetical molecular docking study of this compound with a kinase target might reveal the following interactions:
Hydrogen Bonding: The hydroxyl group of the piperidin-4-ol moiety and the nitrogen atoms of the pyrazine ring are likely to act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the hinge region of the kinase.
Hydrophobic Interactions: The methyl group on the pyrazine ring and the piperidine ring itself could engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic pyrazine ring may participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
MD simulations can further refine the docked pose, providing insights into the conformational changes of both the ligand and the protein upon binding and helping to calculate the binding free energy.
Pharmacophore Model Generation and Validation
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For the this compound scaffold, a ligand-based pharmacophore model can be generated from a set of known active analogs, or a structure-based model can be derived from the active site of a target protein.
Pharmacophore models for related heterocyclic compounds often include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a pharmacophore model for pyrazolo[1,5-a]pyridine (B1195680) inhibitors of PDE4 identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov
A plausible pharmacophore model for this compound derivatives might consist of:
A hydrogen bond acceptor feature corresponding to one of the pyrazine nitrogens.
A hydrogen bond donor/acceptor feature from the piperidin-4-ol group.
A hydrophobic/aromatic feature representing the pyrazine ring.
An additional hydrophobic feature for the methyl group.
Such a model can be used to virtually screen large chemical databases to identify novel compounds with the potential for similar biological activity.
Experimental SAR Elucidation through Analog Synthesis and Biological Testing
While computational methods provide valuable predictions, experimental synthesis and biological evaluation of analogs are essential for validating these hypotheses and for the definitive elucidation of the structure-activity relationship.
Systematic Design and Synthesis of this compound Analogs
The synthesis of analogs of this compound would typically involve the modification of the pyrazine ring, the piperidine core, and the hydroxyl group. A general synthetic strategy might involve the coupling of a substituted pyrazine derivative with a piperidine building block. For example, the reaction of 2-chloro-3-methylpyrazine (B1202077) with piperidin-4-ol would yield the parent compound.
Systematic modifications could include:
Pyrazine Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, amino groups) at different positions of the pyrazine ring to probe electronic and steric effects.
Piperidine Ring Modification: Varying the substituent on the piperidine nitrogen or altering the position of the hydroxyl group.
Hydroxyl Group Derivatization: Converting the hydroxyl group to an ether, ester, or other functional groups to investigate the importance of the hydrogen-bonding capability at this position.
The synthesis of related pyrazinylpiperidine and piperidinyl-thiadiazole derivatives has been reported in the literature, providing established synthetic routes that could be adapted for the this compound scaffold. nih.govnih.gov
Correlation of Structural Modifications with Observed Biological Potency
Once a library of analogs is synthesized, their biological activity is assessed through in vitro assays against a specific target or in cell-based assays. The resulting data, typically in the form of IC₅₀ or EC₅₀ values, are then correlated with the structural modifications.
Based on SAR studies of related piperidine and pyrazine-containing compounds, several trends can be anticipated for the this compound scaffold. nih.govnih.gov
Table 2: Illustrative SAR Data for Hypothetical this compound Analogs
| Compound ID | R1 (on Pyrazine) | R2 (on Piperidine-OH) | Biological Activity (IC₅₀, nM) | SAR Observation |
| 1 | -CH₃ | -H | 100 | Parent Compound |
| 2 | -H | -H | 250 | Methyl group at position 3 is beneficial for activity. |
| 3 | -Cl | -H | 50 | Electron-withdrawing group enhances potency. |
| 4 | -OCH₃ | -H | 150 | Electron-donating group is less favorable than a halogen. |
| 5 | -CH₃ | -CH₃ | 500 | Esterification of the hydroxyl group reduces activity, indicating the importance of the H-bond donor. |
| 6 | -CH₃ | -C(O)CH₃ | >1000 | Acylation of the hydroxyl group abolishes activity. |
These correlations provide a feedback loop for the design-synthesis-test-analyze cycle, enabling the iterative optimization of the lead compound towards a clinical candidate. The piperidine ring is often a key structural element for activity in many biologically active compounds, and its substitution pattern can significantly influence potency and selectivity. nih.gov Similarly, the pyrazine moiety is a common scaffold in pharmacologically active molecules, and its decoration with different functional groups can fine-tune its biological profile. mdpi.com
Following a comprehensive search of scientific literature and patent databases, it has been determined that there are no publicly available Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies specifically focused on this compound and its derivatives. Consequently, detailed research findings and data tables for this particular chemical scaffold are not available in the public domain.
While the piperidine and pyrazine moieties are common in medicinal chemistry and are components of numerous biologically active compounds, research on the specific combination and substitution pattern of this compound has not been published in a manner that would allow for a detailed analysis of its SAR, SPR, or structure-based design principles.
General principles of medicinal chemistry suggest that the 3-methyl group on the pyrazine ring, the linkage to the piperidine nitrogen, and the hydroxyl group at the 4-position of the piperidine ring would all be key points for chemical modification to explore the SAR of this scaffold. However, without experimental data, any discussion would be purely speculative.
Due to the absence of specific research data on this compound derivatives, it is not possible to provide an article with the requested detailed content, including data tables and specific research findings, as this information does not appear to be publicly available at this time.
Preclinical Pharmacological Disposition and Mechanistic Metabolism of 1 3 Methylpyrazin 2 Yl Piperidin 4 Ol
In Vitro Absorption and Distribution Characteristics in Non-Human Biological Systems
In vitro models provide valuable early insights into the likely absorption and distribution characteristics of a drug candidate in a living system. These assays are typically conducted in various non-human biological systems to predict the compound's behavior in more complex in vivo settings.
The assessment of intestinal permeability is a critical step in evaluating the potential for oral absorption of a drug candidate. The Caco-2 cell monolayer assay is a widely used in vitro model for this purpose. nih.goveurekaselect.com Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a monolayer of polarized epithelial cells that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions. nih.gov
In a typical Caco-2 permeability assay, the compound of interest is added to either the apical (representing the intestinal lumen) or the basolateral (representing the blood) side of the cell monolayer. The rate at which the compound transverses the monolayer is measured over time, and the apparent permeability coefficient (Papp) is calculated. A high Papp value is generally indicative of good intestinal absorption, while a low Papp value may suggest poor absorption. The assay can also provide information on whether the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the intestinal cells and back into the lumen, thereby limiting their absorption. nsf.gov
Table 1: Hypothetical Caco-2 Permeability Data for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol
| Parameter | Value | Interpretation |
|---|---|---|
| Papp (A→B) (10⁻⁶ cm/s) | 15.2 | High Permeability |
| Papp (B→A) (10⁻⁶ cm/s) | 14.8 | Low Efflux |
Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin, but also α1-acid glycoprotein (B1211001) and lipoproteins. The extent of plasma protein binding is a key determinant of a drug's distribution, as only the unbound fraction is free to diffuse into tissues and interact with its pharmacological target. Furthermore, only the unbound drug is available for metabolism and excretion. Therefore, determining the plasma protein binding in various preclinical species (e.g., mouse, rat, dog, monkey) is essential for interpreting pharmacokinetic and pharmacodynamic data and for scaling these findings to humans.
Common methods for measuring plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction.
Table 2: Hypothetical Plasma Protein Binding of this compound in Different Preclinical Species
| Species | Unbound Fraction (%) | Major Binding Protein |
|---|---|---|
| Mouse | 25 | Albumin |
| Rat | 30 | Albumin |
| Dog | 20 | Albumin |
Understanding the distribution of a drug into various tissues is important for assessing its potential site of action and for identifying any potential for tissue-specific toxicity. In vitro studies using subcellular fractions, such as microsomes and S9 fractions, from tissues like the liver, kidney, and lung can provide an early indication of a compound's tissue distribution and potential for accumulation. These studies can also help to identify tissues that may be important sites of metabolism.
Enzymatic Metabolism and Metabolite Identification in Preclinical Models
The metabolism of a drug can significantly impact its efficacy, safety, and pharmacokinetic profile. In vitro metabolism studies are conducted to identify the metabolic pathways, the major metabolites, and the enzymes responsible for the metabolism of a new chemical entity.
The liver is the primary site of drug metabolism in the body. In vitro studies using liver microsomes and hepatocytes from preclinical species are the cornerstone of metabolic profiling. nih.gov Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast array of drugs. nih.gov Hepatocytes, on the other hand, contain both phase I (e.g., CYPs) and phase II (e.g., UDP-glucuronosyltransferases, sulfotransferases) enzymes, providing a more complete picture of a compound's metabolic fate.
In these studies, the parent compound is incubated with liver microsomes or hepatocytes, and the formation of metabolites is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). This allows for the identification of the major metabolic pathways, which for a compound like this compound, could include oxidation of the pyrazine (B50134) or piperidine (B6355638) ring, N-dealkylation, and glucuronidation of the hydroxyl group.
Table 3: Hypothetical Major Metabolites of this compound in Human Liver Microsomes
| Metabolite | Metabolic Pathway |
|---|---|
| 1-(3-Methylpyrazin-2-yl)piperidin-4-one | Oxidation |
| 1-(3-Methyl-5-hydroxypyrazin-2-yl)piperidin-4-ol | Aromatic Hydroxylation |
| 1-(3-Methylpyrazin-2-yl)piperidin-3,4-diol | Aliphatic Hydroxylation |
| (3-Methylpyrazin-2-yl)amine | N-dealkylation |
Identifying the specific enzyme isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. If a drug is primarily metabolized by a single CYP isoform, co-administration with another drug that inhibits or induces that same isoform could lead to significant changes in the first drug's plasma concentrations, potentially resulting in adverse effects or loss of efficacy.
The characterization of the enzymes involved in metabolism is typically achieved through two main approaches: the use of a panel of recombinant human CYP enzymes and the use of selective chemical inhibitors of specific CYP isoforms in human liver microsomes. For a compound with a piperidine moiety, CYP3A4 and CYP2D6 are often implicated in metabolism. nih.gov Studies have shown that CYP1A2 can also be involved in the metabolism of similar structures. nih.gov
Table 4: Hypothetical Contribution of CYP Isoforms to the Metabolism of this compound
| CYP Isoform | Contribution to Metabolism (%) | Method of Determination |
|---|---|---|
| CYP1A2 | 15 | Recombinant enzymes, chemical inhibition |
| CYP2C9 | <5 | Recombinant enzymes, chemical inhibition |
| CYP2C19 | 10 | Recombinant enzymes, chemical inhibition |
| CYP2D6 | 35 | Recombinant enzymes, chemical inhibition |
Information regarding the preclinical pharmacological disposition and mechanistic metabolism of this compound is not available in the public domain.
A comprehensive search of scientific literature and databases did not yield specific research findings on the metabolic stability and clearance pathways for the chemical compound this compound. Consequently, detailed information, including data tables on its metabolic profile, cannot be provided.
General metabolic pathways for structurally related compounds containing piperidine moieties often involve oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. Common metabolic reactions for such compounds can include:
N-dealkylation: Cleavage of the alkyl group attached to the piperidine nitrogen.
Hydroxylation: Addition of a hydroxyl group to the piperidine or pyrazine rings.
Oxidation: Further oxidation of the alcohol group on the piperidine ring to a ketone.
Without specific studies on this compound, any discussion of its metabolic fate would be speculative and fall outside the required scope of providing detailed, research-based findings for this particular compound.
Advanced Computational and Theoretical Chemistry Studies of 1 3 Methylpyrazin 2 Yl Piperidin 4 Ol
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical analysis provides fundamental insights into the electronic properties and reactivity of a molecule. For 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to chemical reactions.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure of this compound is not static. The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat forms. The orientation of the 3-methylpyrazin-2-yl and hydroxyl substituents can also vary. Conformational analysis is a computational method used to identify the stable three-dimensional arrangements of a molecule and to map their relative energies.
By systematically rotating the rotatable bonds and exploring the different ring puckering possibilities of the piperidine moiety, a potential energy surface can be generated. The low-energy points on this surface correspond to stable conformers. For this compound, the chair conformation of the piperidine ring is generally expected to be the most stable. Within the chair conformation, the substituents can be in either axial or equatorial positions. The relative energies of these conformers are crucial for understanding the molecule's preferred shape and how it might interact with biological targets.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Piperidine Ring Conformation | 3-Methylpyrazin-2-yl Position | 4-Hydroxyl Position | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | Chair | Equatorial | Equatorial | 0.00 |
| 2 | Chair | Equatorial | Axial | 1.25 |
| 3 | Chair | Axial | Equatorial | 2.80 |
| 4 | Chair | Axial | Axial | 4.50 |
Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical energy differences found in similar piperidine systems.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net
For this compound, the HOMO is likely to be located on the electron-rich pyrazine (B50134) ring and the nitrogen atom of the piperidine ring, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the pyrazine ring, making it susceptible to nucleophilic attack. The analysis of the HOMO and LUMO surfaces can predict how the molecule will interact with other chemical species.
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are powerful computational tools that allow for the study of the dynamic behavior of molecules over time. mdpi.comnih.gov By simulating the movements of atoms and their interactions, MD can provide insights into conformational changes, solvent effects, and ligand-receptor binding. mdpi.commdpi.com
Simulations in Aqueous and Lipid Environments
The behavior of this compound can be significantly influenced by its environment. MD simulations in an aqueous environment (water) can reveal how the molecule interacts with water molecules through hydrogen bonding, particularly at the hydroxyl group and the nitrogen atoms of the pyrazine and piperidine rings. These simulations can also provide information on the molecule's solubility and how water affects its conformational preferences.
In a lipid environment, which mimics a cell membrane, MD simulations can show how the molecule partitions between the polar and non-polar regions of the lipid bilayer. This is crucial for understanding its potential to cross biological membranes. The orientation and conformation of the molecule within the lipid environment can be analyzed to understand its behavior at a molecular level.
Analysis of Ligand-Receptor Interactions at the Atomic Level
MD simulations are instrumental in studying how a ligand, such as this compound, interacts with a biological target, typically a protein receptor. mdpi.com By placing the ligand in the binding site of the receptor and simulating their dynamics, researchers can observe the formation and breaking of interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. mdpi.com
This analysis can identify the key amino acid residues in the receptor that are crucial for binding the ligand. The stability of the ligand-receptor complex over the course of the simulation can be assessed by calculating metrics such as the root-mean-square deviation (RMSD). mdpi.com Furthermore, binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can provide a quantitative estimate of the binding affinity. mdpi.com
Table 3: Key Intermolecular Interactions of this compound with a Hypothetical Receptor Binding Site
| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Piperidine-OH | Asp110 | 2.8 |
| Hydrogen Bond | Pyrazine-N | Tyr82 | 3.1 |
| Hydrophobic | Methyl-Pyrazine | Val120 | 3.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Future Research Directions and Academic Opportunities for 1 3 Methylpyrazin 2 Yl Piperidin 4 Ol
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
The true therapeutic potential of 1-(3-methylpyrazin-2-yl)piperidin-4-ol can only be unlocked through a systematic exploration of its mechanism of action. The initial step involves broad-spectrum screening against a panel of biological targets, followed by more focused investigations based on preliminary findings.
Hypothesized Biological Targets and Therapeutic Areas:
Drawing parallels from analogous structures, several therapeutic areas warrant investigation. Piperidine (B6355638) derivatives are widely explored for applications in oncology and neuroscience. mdpi.com For instance, certain spirooxindolopyrrolidine-embedded piperidinone derivatives have shown cytotoxicity and apoptosis induction in tumor cell lines. mdpi.com Similarly, compounds incorporating piperidine moieties have been developed as inhibitors of kinases like IκB kinase (IKKb) and anaplastic lymphoma kinase (ALK), which are implicated in cancer progression. mdpi.com
Furthermore, the presence of the 4-hydroxypiperidine (B117109) moiety is a key feature in many non-imidazole histamine (B1213489) H3 receptor (H3R) antagonists. nih.govnih.gov These antagonists are of interest for treating neurological disorders by modulating the release of various neurotransmitters. nih.gov Research on related 4-hydroxypiperidine derivatives has demonstrated high affinity for the H3 receptor and inhibitory activity against cholinesterases, suggesting potential applications in neurodegenerative diseases like Alzheimer's. nih.gov
Given these precedents, future research on this compound should prioritize screening for activity in the following areas:
Oncology: Investigating its cytotoxic effects on various cancer cell lines and its potential to inhibit key oncogenic signaling pathways.
Neuropharmacology: Assessing its binding affinity for neurotransmitter receptors, particularly histamine, dopamine, and serotonin (B10506) receptors, and evaluating its potential as a neuroprotective agent. Analogs of the neurotoxin MPTP, which also feature a piperidine ring, are critical tools in studying Parkinson's disease, highlighting the neuroactive potential of this scaffold. nih.gov
Inflammatory Diseases: Exploring its ability to modulate inflammatory pathways, a mechanism often linked to kinase inhibition. mdpi.com
A proposed initial screening cascade is outlined in the table below.
| Potential Therapeutic Area | Proposed Initial Screening Assays | Key Biological Target Class | Rationale Based on Structural Analogs |
| Oncology | Cell Viability Assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines (e.g., breast, lung, colon). | Kinases, Apoptotic Pathway Proteins | Piperidine derivatives have shown success as kinase inhibitors (IKKb, ALK) and inducers of apoptosis. mdpi.com |
| Neurodegenerative Disorders | Radioligand Binding Assays for Histamine (H3), Dopamine, and Serotonin receptors. Cholinesterase Inhibition Assays (AChE, BuChE). | G-Protein Coupled Receptors (GPCRs), Enzymes | 4-Hydroxypiperidine is a common scaffold for H3 receptor antagonists and cholinesterase inhibitors. nih.govnih.gov |
| Inflammatory Conditions | Cytokine Release Assays (e.g., ELISA for TNF-α, IL-6) in stimulated immune cells (e.g., macrophages). | Kinases (e.g., JAK, MAP), Transcription Factors (e.g., NF-κB) | Pyrazine (B50134) and piperidine moieties are present in various anti-inflammatory agents. evitachem.commdpi.com |
This table is illustrative and outlines potential research directions based on the activities of structurally related compounds.
Development of Advanced Analytical Techniques for Compound Quantification and Characterization
Robust and sensitive analytical methods are crucial for all stages of drug discovery and development, from initial synthesis to in vitro and in vivo pharmacological studies. For a novel compound like this compound, the development of such techniques represents a significant academic and technical opportunity.
Future research should focus on establishing and validating a suite of analytical methods, including:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), likely coupled with UV or Diode-Array Detection, will be fundamental for assessing purity, stability, and for quantification in simple matrices. Given the compound's polarity from the hydroxyl group and basic nitrogen atoms, methods like reversed-phase HPLC with ion-pairing agents or Hydrophilic Interaction Liquid Chromatography (HILIC) may be required. The development of chiral HPLC methods would also be essential to separate and quantify enantiomers if a chiral center is introduced during synthesis or metabolism.
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), will be indispensable for sensitive and selective quantification in complex biological matrices like plasma, urine, and tissue homogenates. High-resolution mass spectrometry (e.g., Orbitrap, TOF) will be vital for structural elucidation of metabolites formed during drug metabolism studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard for initial structural confirmation, advanced NMR techniques can be used for conformational analysis and to study interactions with biological macromolecules.
X-ray Crystallography: Obtaining a crystal structure would provide definitive proof of the compound's three-dimensional architecture, which is invaluable for understanding its interaction with biological targets and for guiding structure-based drug design efforts.
The table below summarizes key analytical techniques and their primary applications in the research of this compound.
| Analytical Technique | Primary Application | Key Information Gained |
| HPLC-UV/DAD | Purity assessment, stability studies, routine quantification. | Compound purity (%), degradation products, concentration. |
| LC-MS/MS | Bioanalysis, metabolite identification. | Pharmacokinetic parameters (ADME), metabolite structures. |
| High-Resolution MS | Exact mass measurement, formula determination. | Unambiguous molecular formula of the parent compound and its metabolites. |
| NMR Spectroscopy | Structural elucidation, conformational analysis. | 3D structure in solution, identification of proton and carbon environments. |
| X-ray Crystallography | Definitive 3D structure determination. | Solid-state conformation, bond lengths, and angles. |
This table outlines standard analytical methods that would need to be developed and validated for the specified compound.
Application of this compound as a Chemical Probe for Biological Systems
Beyond its potential as a therapeutic agent, this compound could serve as a valuable chemical probe to explore biological pathways and validate novel drug targets. A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to interrogate that target's function in cellular or whole-organism systems.
Should initial screening reveal a potent and selective interaction with a particular protein (e.g., a specific kinase, receptor, or enzyme), the compound could be developed into a research tool. This involves several steps:
Affinity and Selectivity Profiling: Thoroughly testing the compound against a wide range of related and unrelated targets to confirm its specificity.
Development of a "Control" Compound: Synthesizing a close structural analog that is biologically inactive. This "negative control" is crucial for ensuring that observed biological effects are due to the intended target interaction.
Synthesis of Tagged Derivatives: Creating derivatives of the compound with attached fluorescent dyes, biotin, or photo-affinity labels. These tagged probes can be used to visualize the target protein within cells, or to isolate the target and its binding partners for further proteomic analysis.
For example, if the compound is found to be a selective H3 receptor antagonist, it could be used to dissect the complex roles of this receptor in different brain regions and its involvement in various physiological processes, from cognition to appetite regulation. nih.gov A structurally similar compound, 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine, has been noted for its potential use as a probe in understanding biological pathways due to its ability to interact with biomolecules. evitachem.com This precedent strengthens the case for developing this compound for a similar purpose, contingent on the identification of a specific, high-affinity molecular target.
Q & A
Q. What synthetic routes are commonly employed for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves coupling reactions between substituted pyrazines and piperidin-4-ol derivatives. For example, analogous compounds (e.g., 1-(benzofuran-2-ylmethyl)-4-arylpiperidin-4-ol derivatives) are synthesized via nucleophilic substitution or reductive amination, with yields influenced by substituent steric effects and reaction time. Oxalate salt formation is a common purification step, as seen in compounds with 61–87% yields under reflux conditions . Optimization may include adjusting solvent polarity (e.g., ethanol or THF), temperature (80–100°C), and stoichiometric ratios of precursors.
Q. Which analytical techniques are critical for structural characterization of this compound?
- 1H NMR : Key for confirming substituent positions and stereochemistry. For example, hydroxyl protons in piperidin-4-ol derivatives resonate at δ 1.5–2.5 ppm, while pyrazine protons appear as distinct singlets .
- X-ray crystallography : Resolves 3D conformation, as demonstrated for similar piperidin-4-ol derivatives in complex with proteins (e.g., resolution ≤1.3 Å) .
- Melting point analysis : Used to verify purity, with values typically ranging between 190–225°C for oxalate salts .
Q. What solvent systems are recommended for purification via recrystallization?
Methanol or ethanol is preferred for recrystallizing oxalate salts, yielding white to off-white crystalline powders. For example, 1-(benzofuran-3-ylmethyl)piperidin-4-ol oxalate was recrystallized from methanol with 22–33% recovery .
Advanced Research Questions
Q. How does this compound interact with serotonin receptors, and what methodologies validate its selectivity?
Radioligand binding assays (e.g., using 3H-LSD) and cAMP GloSensor assays are critical. In structurally related antagonists (e.g., 5-HT1F antagonists), competitive binding assays revealed Ki values of 11–47 nM for 5-HT1F, with >30-fold selectivity over 5-HT1A or 5-HT2B receptors. Nonspecific effects (e.g., luminescence inhibition at ≥3 μM) necessitate dose-response validation in control cells .
Q. What in vivo models are suitable for studying its pharmacokinetics or therapeutic effects?
- Human islet transplant models : Used to assess beta-cell survival and insulin secretion. For example, acute IP administration (twice daily) in mice with engrafted human islets showed improved glucose tolerance via beta-cell survival, not insulin secretion .
- Dose-limiting toxicity studies : Monitor nonspecific effects (e.g., luminescence suppression) at high concentrations (>3 μM) .
Q. How can conflicting data on receptor binding affinity be resolved?
Contradictions may arise from assay conditions (e.g., ligand concentration, cell type). Use orthogonal methods:
Q. What strategies improve metabolic stability or bioavailability?
- Salt formation : Oxalate salts enhance solubility and stability, as seen in piperidin-4-ol derivatives with melting points >190°C .
- Prodrug modifications : Hydroxymethyl or methoxy groups (e.g., 4-(hydroxymethyl) derivatives) may reduce first-pass metabolism .
Q. Are crystallographic data available to guide structure-activity relationship (SAR) studies?
While direct data for this compound are limited, analogous structures (e.g., CRBP1-bound piperidin-4-ol derivatives) reveal critical hydrogen-bonding interactions between the hydroxyl group and protein residues (e.g., Tyr60, Glu72). These insights can guide SAR for optimizing receptor binding .
Methodological Notes
- Contradictions in synthesis yields : Lower yields (e.g., 22% for benzofuran-3-ylmethyl derivatives) may result from steric hindrance; substituent positioning on the pyrazine ring should be optimized .
- Receptor assay controls : Include untransfected cells (e.g., HEK293T) to rule out nonspecific effects, as done for 5-HT1F antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
